rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
Rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a carbamoyl group and a carboxylic acid group attached to its structure. This compound is part of the class of bicyclic compounds, which are known for their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and strong bases as promoters are key factors in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : It can be used in the study of enzyme inhibitors and other biological targets.
Industry: : Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The carbamoyl group and carboxylic acid group play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Bicyclo[2.2.1]heptane-2-carboxylic acid
Bicyclo[2.2.1]heptane-2-carboxamide
Bicyclo[2.2.1]heptane-2-carboxylate
These compounds share the bicyclic structure but differ in their functional groups and stereochemistry, leading to different chemical and biological properties.
Biological Activity
rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its interactions with specific biological targets.
- Chemical Formula : C9H13N\O3
- Molecular Weight : 183.2 g/mol
- CAS Number : 1365987-23-0
- Solubility : Slightly soluble in DMSO and methanol when heated .
The compound's biological activity is primarily linked to its interaction with ion channels, particularly potassium channels such as KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). These channels play critical roles in neuronal excitability and can affect various physiological processes.
- Potassium Channel Modulation :
Pharmacological Implications
The modulation of KCNQ channels can have significant implications in treating neurological disorders such as epilepsy and anxiety. By enhancing the activity of these channels, the compound may help stabilize neuronal excitability and reduce hyperexcitability associated with these conditions.
Study 1: Selectivity Profile of KCNQ Channel Openers
A study evaluated a series of bicyclic compounds similar to this compound for their selectivity towards KCNQ channels. The results indicated that this compound displayed a unique selectivity profile that could be beneficial for further drug development targeting specific neurological pathways .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on the structure-activity relationship of bicyclic compounds, modifications to the carbamoyl group significantly influenced the biological activity of the derivatives. The findings suggested that subtle changes in the molecular structure could enhance or diminish the activity against targeted ion channels .
Data Summary
Property | Value |
---|---|
Chemical Formula | C9H13N\O3 |
Molecular Weight | 183.2 g/mol |
CAS Number | 1365987-23-0 |
EC50 (KCNQ2) | 230 nM |
EC50 (KCNQ4) | 510 nM |
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARUKXCFRFPOP-WNJXEPBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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